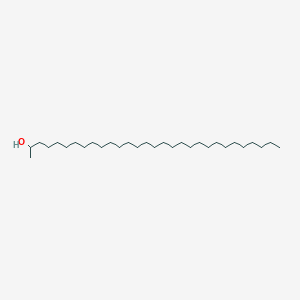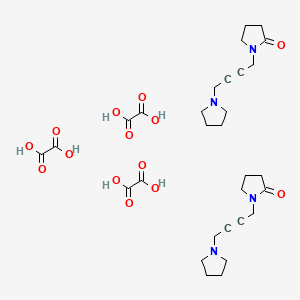
Oxotremorine sesquioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxotremorine sesquioxalate is a compound that acts as a selective muscarinic acetylcholine receptor agonist. It is primarily used in research to study the effects of muscarinic receptor activation, particularly in the context of neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of oxotremorine sesquioxalate involves the reaction of oxotremorine with oxalic acid. The reaction typically occurs under controlled conditions to ensure the formation of the sesquioxalate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Analyse Chemischer Reaktionen
Oxotremorine sesquioxalate undergoes various chemical reactions, including:
Oxidation: Oxotremorine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert oxotremorine into reduced forms, which may have different biological activities.
Substitution: Substitution reactions involving oxotremorine can lead to the formation of various analogs with modified properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Oxotremorine sesquioxalate has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of muscarinic receptor agonists.
Biology: Researchers use this compound to investigate the role of muscarinic receptors in various biological processes, including neurotransmission and signal transduction.
Medicine: The compound is used in preclinical studies to explore potential therapeutic applications for neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease.
Industry: This compound is used in the development of new drugs targeting muscarinic receptors.
Wirkmechanismus
Oxotremorine sesquioxalate exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation can modulate various physiological processes, including neurotransmitter release, ion channel activity, and gene expression. The specific molecular targets and pathways involved depend on the subtype of muscarinic receptor activated .
Vergleich Mit ähnlichen Verbindungen
Oxotremorine sesquioxalate is unique compared to other muscarinic receptor agonists due to its specific binding affinity and selectivity for certain receptor subtypes. Similar compounds include:
Oxotremorine: The parent compound, which also acts as a muscarinic receptor agonist.
Oxotremorine-M: A derivative with slightly different pharmacological properties.
Pilocarpine: Another muscarinic receptor agonist used in research and clinical settings.
These compounds share similar mechanisms of action but differ in their binding affinities, selectivities, and pharmacokinetic profiles, making this compound a valuable tool for specific research applications.
Eigenschaften
CAS-Nummer |
6109-69-9 |
|---|---|
Molekularformel |
C30H42N4O14 |
Molekulargewicht |
682.7 g/mol |
IUPAC-Name |
oxalic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/2C12H18N2O.3C2H2O4/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*3-1(4)2(5)6/h2*1-2,5-11H2;3*(H,3,4)(H,5,6) |
InChI-Schlüssel |
OOSKKJWVASATRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


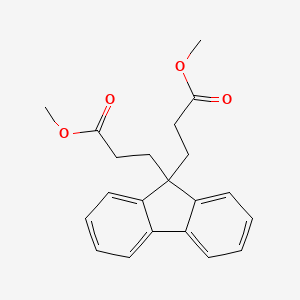


![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
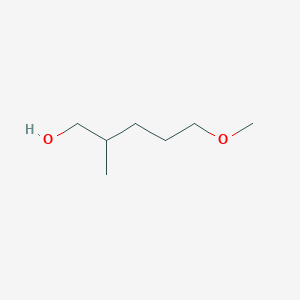

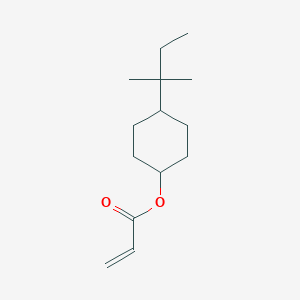
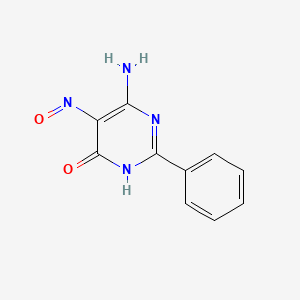
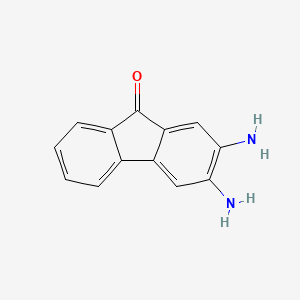
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)


